REACTION_CXSMILES
|
[F:1][C:2]([F:25])([C:7]1[CH:12]=[CH:11][C:10](N2C=NC(C3C=CC(C)=CC=3)=N2)=[CH:9][CH:8]=1)[C:3]([F:6])([F:5])[F:4].[F:26][C:27](I)([F:32])[C:28]([F:31])([F:30])[F:29].[Br:34][C:35]1[CH:40]=[CH:39][C:38]([I:41])=[CH:37][CH:36]=1>[Cu].CS(C)=O>[Br:34][C:10]1[CH:11]=[CH:12][C:7]([C:2]([F:25])([F:1])[C:3]([F:6])([F:5])[F:4])=[CH:8][CH:9]=1.[I:41][C:38]1[CH:39]=[CH:40][C:35]([C:27]([F:32])([F:26])[C:28]([F:31])([F:30])[F:29])=[CH:36][CH:37]=1
|
Name
|
1-(4-Pentafluoroethyl-phenyl)-3-p-tolyl-1H-[1,2,4]triazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)F)(C1=CC=C(C=C1)N1N=C(N=C1)C1=CC=C(C=C1)C)F
|
Name
|
|
Quantity
|
521 mg
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)F)(F)I
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)I
|
Name
|
copper(0)
|
Quantity
|
135 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed into
|
Type
|
CUSTOM
|
Details
|
The vial was then sealed
|
Type
|
CUSTOM
|
Details
|
irradiation at 150° C. for 60 min
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(C(F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C(C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |